molecular formula C11H12O3 B1645281 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 53567-96-7

6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1645281
CAS No.: 53567-96-7
M. Wt: 192.21 g/mol
InChI Key: RRYULKFLVMRGPW-UHFFFAOYSA-N
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Description

“6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound . It is a partially hydrogenated derivative of naphthalene . It is a constituent of petroleum and coal tar .


Synthesis Analysis

The synthesis of new 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids as carbacyclic analogs of trolox has been described . The replacement of the oxygen for carbon atom in dihydropyranyl ring leads to the respective substituted 6-tetralols (6-hydroxy-1,2,3,4-tetrahydronaphthalenes) .

Scientific Research Applications

Synthesis and Drug Development

Researchers have explored the synthesis of derivatives of 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid for potential drug development. For instance, the synthesis of dopaminergic drugs, such as 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, from related compounds demonstrates the importance of these compounds in developing therapeutic agents targeting neurological disorders (Göksu et al., 2006). Similarly, compounds derived from this compound have been investigated for their potential as cardiovascular agents, indicating a broad spectrum of pharmacological applications (Miyake et al., 1983).

Chemical Synthesis and Material Science

The compound and its derivatives have been utilized in chemical synthesis processes, demonstrating the versatility of this compound in constructing complex organic molecules. For example, studies on the transition-state effects in acid-catalyzed aryl epoxide hydrolyses highlight its role in understanding reaction mechanisms and synthesizing specific diol configurations (Sampson et al., 2004).

Analytical and Environmental Chemistry

In analytical and environmental chemistry, derivatives of this compound serve as probes or markers. For instance, naphthalene derivatives have been used in the development of fluorescent and colorimetric sensors for metal ions, showcasing the utility of these compounds in environmental monitoring and analysis (Li et al., 2019).

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific chemical structure of the compound, including the presence of the hydroxy and carboxylic acid functional groups. These groups could participate in hydrogen bonding and ionic interactions with biomolecules .

Cellular Effects

The effects of this compound on cells would likely depend on its specific biochemical properties and interactions. It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would be determined by its interactions with biomolecules. It could potentially bind to proteins or other biomolecules, leading to changes in their function. This could result in the activation or inhibition of enzymes, changes in gene expression, or other biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could potentially change over time. This could be due to factors such as the stability of the compound, its degradation over time, or long-term effects on cellular function. These effects would need to be studied in in vitro or in vivo experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound could potentially vary with different dosages. Lower doses might have subtle effects, while higher doses could potentially cause toxic or adverse effects .

Metabolic Pathways

This compound could potentially be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on its specific biochemical properties. It could potentially interact with transporters or binding proteins, and could influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound would depend on its specific biochemical properties and interactions. It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h3-4,6,9,12H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYULKFLVMRGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

16.6 g (50 mmol) of the 6-decyloxynaphthalene-2-carboxylic acid obtained in the first stage was heated under reflux at 130° C. for 7 hours in the presence of 250 cc of acetic acid and 86.5 g (0.5 mol) of 47% hydrobromic acid. To the reaction mixture was added distilled water, and then the resulting mixture was concentrated under reduced pressure to obtain 10.60 g (50 mmol) of 1,2,3,4-tetrahydro-6-hydroxynaphthalene-2-carboxylic acid.
Name
6-decyloxynaphthalene-2-carboxylic acid
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250 mL
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Synthesis routes and methods II

Procedure details

Liquid ammonia (7 equi.) is condensed into a solution of 6-hydroxy-naphthalene-2-carboxylic acid (15) (1 equi) in ethanol (1.2 mL/mmole) at −78 C. Sodium (4.3 equi.) was added in 4 portions to the reaction mixture. Each portion gave blue color, but it disappeared quickly. The reaction mixture was stirred for 20 min, ammonium chloride (4.3 equi.) was added, it was stirred for another 1 h and anmmonia was distilled off by warming reaction pot to room temperature. The reaction mixture was quenched with water and 10% hydrochloric acid, extracted with ethyl acetate, washed with brine, dried over MgSO4, and concentrated in vacuo. Purification by recrystallization from acetonitrile gave 6-hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (29) as a white solid (73%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
6-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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